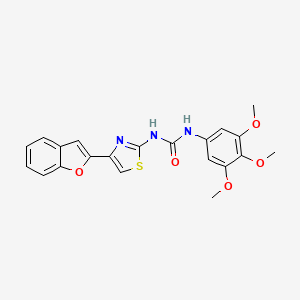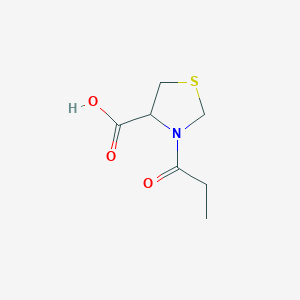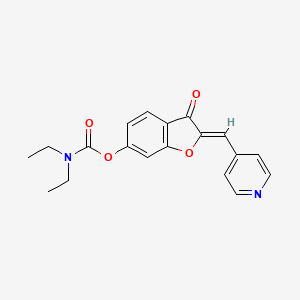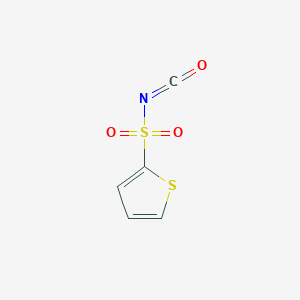
N-(1,3-dioxoisoindol-5-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-dioxoisoindol-5-yl)pentanamide” is a chemical compound with the molecular formula C13H14N2O3 . It is also known by its CAS number 683235-05-4 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . Another study reported the synthesis of new analogues containing 1,2-dithiolane-3-alkyl and protected or free catechol moieties connected through heteroaromatic rings such as triazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, tetrazole or thiazole .Molecular Structure Analysis
The molecular structure of “N-(1,3-dioxoisoindol-5-yl)pentanamide” can be represented by the InChI string: InChI=1S/C13H14N2O3/c1-2-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15-12(9)17/h5-7H,2-4H2,1H3,(H,14,16)(H,15,17,18) . The compound has an average mass of 246.262 Da and a monoisotopic mass of 246.100449 Da .Applications De Recherche Scientifique
Synthesis and Characterization
- Todorov and Naydenova (2010) reported on the synthesis and characterization of novel dipeptide mimetics, including derivatives of 5,5-dimethylhydantoin, showcasing the chemical versatility of similar compounds for the development of new chemical entities with potential biological activities Todorov & Naydenova, 2010.
Material Science and Polymer Chemistry
- Winnik et al. (1992) explored the synthesis and solution properties of amphiphilic polymers substituted with pendent n-octadecyl groups, initiated by 4,4'-azobis(4-cyano-N,N'-dioctadecyl)pentanamide. This study demonstrates the application of pentanamide derivatives in the development of polymers with specific properties Winnik et al., 1992.
Biochemical and Pharmacological Research
- Asadollahi et al. (2019) conducted research on the synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives bearing amino acid conjugated anilines. The study indicates the therapeutic potential of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives in epilepsy management, emphasizing the importance of such compounds in drug discovery Asadollahi et al., 2019.
Analytical Chemistry
- Barreiros et al. (2020) focused on the determination of the neuropeptide Y Y1 receptor antagonist BIBP 3226, utilizing liquid chromatography coupled with tandem mass spectrometry. This highlights the application of analytical techniques in the quantification and evaluation of pharmacological compounds, including pentanamide derivatives Barreiros et al., 2020.
Environmental and Agricultural Chemistry
- Bartha (1969) discovered an unexpected residue formed from the combination of herbicides in soil, emphasizing the environmental impact of chemical interactions involving pentanamide derivatives Bartha, 1969.
Orientations Futures
The future directions for “N-(1,3-dioxoisoindol-5-yl)pentanamide” could involve further exploration of its potential biological activities. For instance, a study on similar phthalimide derivatives suggests that these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Mécanisme D'action
Target of Action
N-(1,3-dioxoisoindol-5-yl)pentanamide, also known as SMR000018600, is a derivative of isoindoline . Isoindolines are a family of compounds present in a wide array of bioactive molecules . The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors and physiological functions, including motor control, cognition, and reward.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . Dopamine signaling plays a crucial role in various physiological processes, including motor control, reward, and cognition. Alterations in this pathway can have significant effects on these processes.
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindol-5-yl)pentanamide’s action are likely related to its interaction with the dopamine receptor D2 . By interacting with this receptor, the compound could potentially alter dopamine signaling and thereby affect various physiological processes.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-4-11(16)14-8-5-6-9-10(7-8)13(18)15-12(9)17/h5-7H,2-4H2,1H3,(H,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJQRADZAKYVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2937976.png)
![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2937979.png)

![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)
![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)

![N-Tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2937985.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2937987.png)



